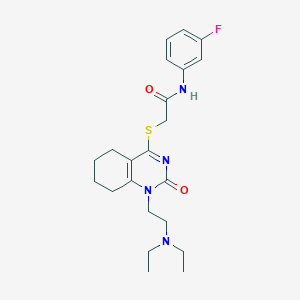
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H29FN4O2S and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide (CAS No. 899949-89-4) is a synthetic derivative of hexahydroquinazoline with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H29FN4O2S, with a molecular weight of 432.56 g/mol. The compound features a thioether linkage and an acetamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29FN4O2S |
| Molecular Weight | 432.56 g/mol |
| Purity | ≥ 95% |
| CAS Number | 899949-89-4 |
Anticancer Activity
Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. A study focusing on similar derivatives demonstrated that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the diethylamino group may enhance the lipophilicity of the compound, facilitating cellular uptake and increasing its efficacy against cancer cells .
Antimicrobial Properties
Compounds with structural similarities have shown promising antimicrobial activity. The thioether group in this compound may play a role in its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Preliminary studies suggest that derivatives of hexahydroquinazoline can exhibit broad-spectrum antibacterial effects .
Neuropharmacological Effects
The diethylamino group is known for its influence on neurotransmitter systems. Compounds with similar structures have been studied for their potential as anxiolytics or antidepressants. The modulation of serotonin and norepinephrine pathways could be a mechanism through which this compound exerts neuropharmacological effects .
Case Studies and Research Findings
-
Anticancer Efficacy :
- In vitro studies showed that derivatives of hexahydroquinazoline significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
- Mechanistic studies indicated that these compounds induced apoptosis via the intrinsic pathway, characterized by increased cytochrome c release and activation of caspases .
-
Antimicrobial Activity :
- A comparative study assessed the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thioether linkages exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Assessment :
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2S/c1-3-26(4-2)12-13-27-19-11-6-5-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-7-8-16(23)14-17/h7-9,14H,3-6,10-13,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUBWNOSPCDSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














